4-butyl-1-((3-chlorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
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Description
4-butyl-1-((3-chlorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C18H17ClN4OS2 and its molecular weight is 404.93. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Formation
- The compound falls under a broad class of chemicals involved in the synthesis of various derivatives through heterocyclization processes, demonstrating the chemical's potential as a precursor in organic synthesis. Specifically, derivatives such as pyrido[3′,2′:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-ones have been synthesized through a series of reactions including nucleophilic displacement and cyclocondensation, indicating the compound's utility in producing complex heterocyclic structures (Davoodnia et al., 2008).
Pharmacological Applications
- A specific derivative, 4-(4-chlorophenyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-5(4H)-one, showed significant anti-inflammatory activity in pharmacological tests, exceeding the performance of the reference drug indomethacin. This suggests potential therapeutic applications of the compound's derivatives in treating inflammatory conditions (Pan et al., 2015).
Biological Activities and Antimicrobial Properties
- Some derivatives have displayed antimicrobial activities, indicating their potential in developing new antimicrobial agents. This is particularly relevant in the context of increasing antibiotic resistance, where new compounds with effective antimicrobial properties are in high demand (Hossain et al., 2009).
Potential in Synthesizing New Heterocyclic Systems
- The compound is involved in the synthesis of new heterocyclic systems, indicating its role in expanding the diversity of chemical structures available for various applications, including pharmaceuticals and materials science. For instance, derivatives like thieno[3,2-e][1,2,4]Triazolo[1,5-c]pyrimidin-5(6H)-ones have been synthesized through Dimroth-type rearrangement, highlighting the compound's versatility in chemical reactions (Nagamatsu et al., 2007).
Properties
IUPAC Name |
8-butyl-12-[(3-chlorophenyl)methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4OS2/c1-2-3-8-22-16(24)15-14(7-9-25-15)23-17(22)20-21-18(23)26-11-12-5-4-6-13(19)10-12/h4-7,9-10H,2-3,8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNOHRHJCSOJHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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